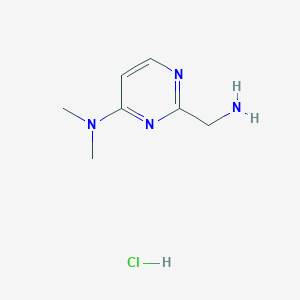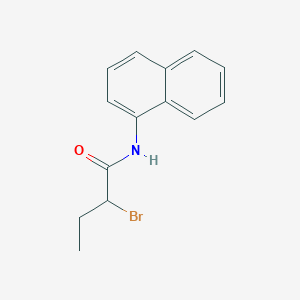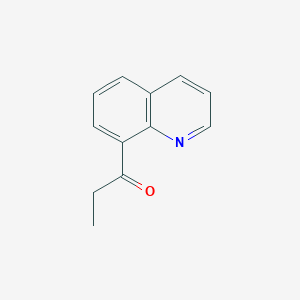
3-フルオロ-N-(3,4,5-トリフルオロベンジル)アニリン
概要
説明
3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline is an organic compound with the molecular formula C13H9F4N and a molecular weight of 255.21 g/mol . This compound is characterized by the presence of fluorine atoms on both the aniline and benzyl groups, making it a fluorinated aromatic amine. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity.
科学的研究の応用
3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature enhances its stability and bioavailability, making it useful in the study of biological systems and drug development.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
準備方法
The synthesis of 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline typically involves the reaction of 3,4,5-trifluorobenzyl chloride with 3-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
化学反応の分析
3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The nitro derivatives can be reduced back to the aniline form using reducing agents such as iron powder or catalytic hydrogenation.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethylformamide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the compound increase its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline can be compared with other similar compounds such as:
3,4,5-Trifluorobenzonitrile: This compound has a similar trifluorobenzyl group but differs in the functional group attached to the benzene ring.
4-(Trifluoromethyl)benzoic acid: This compound also contains a trifluoromethyl group but has a carboxylic acid functional group instead of an aniline group.
3-Fluoro-5-(trifluoromethyl)benzonitrile: This compound has both fluorine and trifluoromethyl groups on the benzene ring, similar to 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline.
The uniqueness of 3-Fluoro-N-(3,4,5-trifluorobenzyl)aniline lies in its specific combination of fluorine atoms and the aniline functional group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-fluoro-N-[(3,4,5-trifluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-9-2-1-3-10(6-9)18-7-8-4-11(15)13(17)12(16)5-8/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJWCIJUYKXZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716864 | |
| Record name | 3-Fluoro-N-[(3,4,5-trifluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637744-49-1 | |
| Record name | 3,4,5-Trifluoro-N-(3-fluorophenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637744-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-N-[(3,4,5-trifluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)




![1-[(3-bromophenyl)methyl]-3-methylimidazolidin-2-one](/img/structure/B1395874.png)

